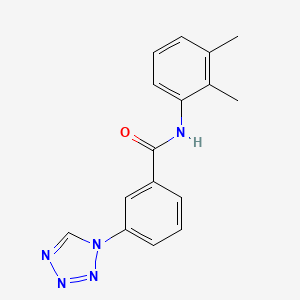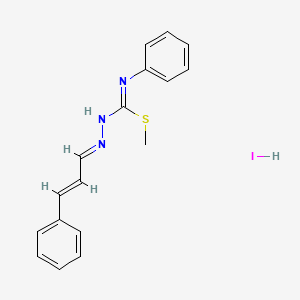
N-(2,3-dimethylphenyl)-3-(1H-tetrazol-1-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dimethylphenyl)-3-(1H-tetrazol-1-yl)benzamide, also known as DMTB, is a chemical compound that has gained interest in scientific research due to its potential as a therapeutic agent. DMTB belongs to the class of tetrazole-based compounds, which have been extensively studied for their diverse biological activities.
Wirkmechanismus
The mechanism of action of N-(2,3-dimethylphenyl)-3-(1H-tetrazol-1-yl)benzamide is not fully understood, but it is believed to involve the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in the regulation of inflammation and immune responses. N-(2,3-dimethylphenyl)-3-(1H-tetrazol-1-yl)benzamide has been shown to inhibit the activation of NF-κB, leading to the downregulation of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-(2,3-dimethylphenyl)-3-(1H-tetrazol-1-yl)benzamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory activity, N-(2,3-dimethylphenyl)-3-(1H-tetrazol-1-yl)benzamide has been shown to have antioxidant and anti-cancer properties. N-(2,3-dimethylphenyl)-3-(1H-tetrazol-1-yl)benzamide has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. These effects make N-(2,3-dimethylphenyl)-3-(1H-tetrazol-1-yl)benzamide a promising candidate for the treatment of a variety of diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(2,3-dimethylphenyl)-3-(1H-tetrazol-1-yl)benzamide in lab experiments is its high purity and stability. N-(2,3-dimethylphenyl)-3-(1H-tetrazol-1-yl)benzamide is also readily available and relatively inexpensive. However, one limitation of using N-(2,3-dimethylphenyl)-3-(1H-tetrazol-1-yl)benzamide is its low solubility in water, which can make it difficult to administer in vivo. Additionally, more research is needed to fully understand the safety and toxicity of N-(2,3-dimethylphenyl)-3-(1H-tetrazol-1-yl)benzamide.
Zukünftige Richtungen
There are several future directions for research on N-(2,3-dimethylphenyl)-3-(1H-tetrazol-1-yl)benzamide. One area of interest is the development of new synthetic methods for N-(2,3-dimethylphenyl)-3-(1H-tetrazol-1-yl)benzamide that improve its yield and purity. Another area of interest is the investigation of N-(2,3-dimethylphenyl)-3-(1H-tetrazol-1-yl)benzamide's potential as a therapeutic agent for other diseases, such as cancer and diabetes. Additionally, more research is needed to understand the mechanism of action of N-(2,3-dimethylphenyl)-3-(1H-tetrazol-1-yl)benzamide and its safety and toxicity in vivo.
Synthesemethoden
The synthesis of N-(2,3-dimethylphenyl)-3-(1H-tetrazol-1-yl)benzamide involves the reaction of 2,3-dimethylaniline with sodium azide and 3-chlorobenzoyl chloride in the presence of a catalyst. The resulting product is then purified using column chromatography. The yield of N-(2,3-dimethylphenyl)-3-(1H-tetrazol-1-yl)benzamide can be improved by optimizing the reaction conditions.
Wissenschaftliche Forschungsanwendungen
N-(2,3-dimethylphenyl)-3-(1H-tetrazol-1-yl)benzamide has been investigated for its potential as a therapeutic agent in various scientific research studies. One of the main applications of N-(2,3-dimethylphenyl)-3-(1H-tetrazol-1-yl)benzamide is its anti-inflammatory activity. N-(2,3-dimethylphenyl)-3-(1H-tetrazol-1-yl)benzamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. This makes N-(2,3-dimethylphenyl)-3-(1H-tetrazol-1-yl)benzamide a promising candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis and Crohn's disease.
Eigenschaften
IUPAC Name |
N-(2,3-dimethylphenyl)-3-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O/c1-11-5-3-8-15(12(11)2)18-16(22)13-6-4-7-14(9-13)21-10-17-19-20-21/h3-10H,1-2H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNCARGNDDPUAEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC(=CC=C2)N3C=NN=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylphenyl)-3-(1H-tetrazol-1-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-(2-{[(cyclopentylamino)carbonothioyl]amino}ethyl)benzenesulfonamide](/img/structure/B5784876.png)
![4-[(2-bromophenoxy)methyl]-N'-(3-thienylmethylene)benzohydrazide](/img/structure/B5784884.png)
![1,3-benzodioxole-5-carbaldehyde [4-[(4-fluorophenyl)amino]-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5784885.png)


![ethyl 2-(2-furyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5784921.png)
![N-cyclohexyl-2-[(2,4-difluorophenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B5784930.png)

![methyl 4-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}benzoate](/img/structure/B5784951.png)

